Picrotoxin

Übersicht

Beschreibung

Picrotoxin is a natural plant-derived poison that acts as a selective GABA A receptor antagonist . It is functional in vivo and is used to study the role of GABA A receptors in the central nervous system as well in the periphery . This compound induces seizures in adult and immature animals and is used to study GABA A-dependent seizures and drugs that block this pathway .

Synthesis Analysis

The synthesis of this compound involves a concise, stereocontrolled process . The brevity of the route owes to regio- and stereoselective formation of the [4.3.0] bicyclic core by incorporation of a symmetrizing geminal dimethyl group at C5 . A remarkable stabilizing effect of a C5 methyl has been observed, which completely blocks C15 alcoholysis via destabilization of an intermediate twist-boat conformer .

Molecular Structure Analysis

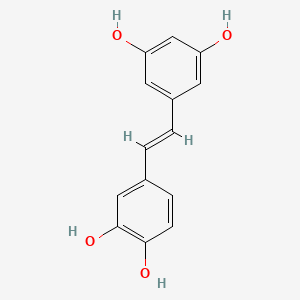

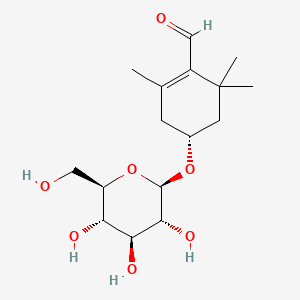

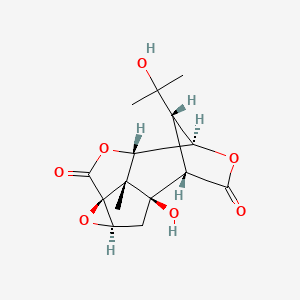

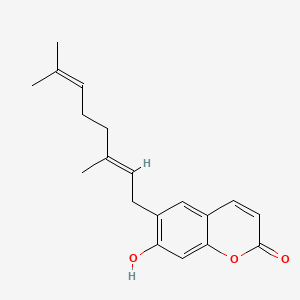

This compound has a molecular formula of C30H34O13 . It is a compound of Picrotoxinin and Picrotin . The molecular weight is 602.6 g/mol . The IUPAC name is (1 R ,3 R ,5 S ,8 S ,13 R ,14 S )-1-hydroxy-14- (2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo [6.4.1.1 9,12 .0 3,5 .0 5,13 ]tetradecane-6,11-dione; (1 R ,5 S ,8 S ,13 R ,14 R )-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo [6.4.1.1 9,12 .0 3,5 .0 5,13 ]tetradecane-6,11-dione .

Chemical Reactions Analysis

This compound antagonizes the GABA A receptor channel directly . This is a ligand-gated ion channel concerned chiefly with the passing of chloride ions across the cell membrane . Therefore, this compound prevents Cl - channel permeability and thus promotes an inhibitory influence on the target neuron .

Physical and Chemical Properties Analysis

This compound has a molecular formula of C30H34O13 . It is a compound of Picrotoxinin and Picrotin . The molecular weight is 602.6 g/mol . The IUPAC name is (1 R ,3 R ,5 S ,8 S ,13 R ,14 S )-1-hydroxy-14- (2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo [6.4.1.1 9,12 .0 3,5 .0 5,13 ]tetradecane-6,11-dione; (1 R ,5 S ,8 S ,13 R ,14 R )-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo [6.4.1.1 9,12 .0 3,5 .0 5,13 ]tetradecane-6,11-dione .

Wissenschaftliche Forschungsanwendungen

Neuropharmakologie: GABA-Rezeptor-Antagonist

Picrotoxin ist dafür bekannt, den GABA-aktivierten Chlorid-Ionenophor zu blockieren und wirkt als nicht-kompetitiver Antagonist von Säugetier-GABAA-Rezeptoren. Diese Eigenschaft macht es zu einem wertvollen Werkzeug in der neuropharmakologischen Forschung, um die Funktion und Modulation von GABA-Rezeptoren zu untersuchen, die eine entscheidende Rolle bei der Vermittlung der inhibitorischen Neurotransmission im Zentralnervensystem spielen .

ZNS-Stimulans und Gegenmittel bei Vergiftungen mit ZNS-Depressiva

Aufgrund seiner Hemmung der GABAergen Aktivität wurde this compound als ZNS-Stimulans eingesetzt. Es dient auch als Gegenmittel bei Vergiftungen mit ZNS-Depressiva, insbesondere Barbituraten, indem es deren depressiven Wirkungen auf die neuronale Aktivität entgegenwirkt .

Pflanzenphysiologie: Untersuchung des Anionentransports

Neuere Studien haben this compound zur Untersuchung von Wegen für den Anionen- und GABA-Transport in Pflanzenproteinen wie ALMTs (Aluminium-aktivierte Malat-Transporter) eingesetzt. This compound hemmt den Anionenfluss, aber nicht den GABA-Fluss in diesen Transportproteinen, was Einblicke in die Mechanismen der GABA-Regulation von Pflanzenproteinen liefert .

Herzpharmakologie

Aus den Samen von Radix Cocculi Trilobi gewonnen, zeigt this compound direkte Auswirkungen auf das Herz. Es wurde beobachtet, dass es herzspezifische Funktionen hemmt, was für das Verständnis der Herzpharmakologie und potenzieller therapeutischer Interventionen entscheidend sein kann .

Forschungswerkzeug in pharmakologischen Studien

Die Fähigkeit von this compound, GABA-Rezeptoren zu modulieren, macht es zu einem wichtigen Forschungswerkzeug in pharmakologischen Studien, insbesondere bei der Untersuchung der biophysikalischen Eigenschaften von this compound-resistenten GABA-Rezeptoren und deren Bedeutung für die synaptische Transmission .

Wirkmechanismus

Target of Action

Picrotoxin, also known as Picrotin - Picrotoxinin, Sesquiterpene, or Lopac0_000916, primarily targets the GABA A receptors . These receptors are ligand-gated ion channels chiefly concerned with the passing of chloride ions across the cell membrane .

Mode of Action

This compound acts as a noncompetitive antagonist at GABA A receptors . It directly antagonizes the GABA A receptor channel, preventing Cl- channel permeability and thus promoting an inhibitory influence on the target neuron .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By blocking the GABA-activated chloride ionophore, this compound disrupts the normal inhibitory function of GABA in the central nervous system . This disruption can lead to increased neuronal excitability and, in severe cases, convulsions .

Pharmacokinetics

It is known that this compound is a toxin obtained from the seeds of the shrub anamirta cocculus . It is used as a central nervous system stimulant, antidote, convulsant, and GABA (gamma aminobutyric acid) antagonist .

Result of Action

The primary result of this compound’s action is its convulsant effects . By blocking the inhibitory effects of GABA, this compound can cause seizures and, in high enough doses, respiratory paralysis . It has been used as a CNS stimulant and an antidote in poisoning by CNS depressants, especially barbiturates .

Safety and Hazards

Zukünftige Richtungen

Picrotoxin has been used to investigate the pathways for anion and GABA transport in Aluminium Activated Malate Transporters (ALMTs) . Results suggest that this compound inhibits anion flux but not GABA flux and can be used to gain further insights into the mechanism of GABA regulation of plant proteins .

Biochemische Analyse

Biochemical Properties

Picrotoxin is a noncompetitive antagonist at GABA-A receptors and thus a convulsant . It blocks the gamma-aminobutyric acid-activated chloride ionophore . This compound antagonizes the GABA A receptor channel directly, which is a ligand-gated ion channel concerned chiefly with the passing of chloride ions across the cell membrane .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It is used as a central nervous system stimulant, antidote, convulsant, and GABA (gamma aminobutyric acid) antagonist . It influences cell function by preventing Cl - channel permeability and thus promotes an inhibitory influence on the target neuron .

Molecular Mechanism

This compound exerts its effects at the molecular level by antagonizing the GABA A receptor channel directly . It prevents Cl - channel permeability and thus promotes an inhibitory influence on the target neuron . This compound reduces conductance through the channel by reducing not only the opening frequency but also the mean open time .

Temporal Effects in Laboratory Settings

Picrotoxinin, the active component of this compound, hydrolyses quickly into picrotoxic acid, has a short in vivo half-life, and is moderately brain penetrant (brain/plasma ratio 0.3) . This suggests that the effects of this compound can change over time in laboratory settings.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, the oral LD50 in mice is 15 mg/kg . In large doses, it is a powerful poison, causing unconsciousness, delirium, convulsions, gastro-enteritis, and stimulation of the respiratory centre followed by paralysis .

Metabolic Pathways

It is known that this compound antagonizes the GABA A receptor channel directly, which is a ligand-gated ion channel concerned chiefly with the passing of chloride ions across the cell membrane .

Transport and Distribution

It is known that this compound is moderately brain penetrant (brain/plasma ratio 0.3) .

Subcellular Localization

Given its role as a GABA A receptor antagonist, it is likely that it is localized to areas of the cell where these receptors are present .

Eigenschaften

| { "Design of the Synthesis Pathway": "Picrotoxin can be synthesized through a multi-step process involving the condensation of two primary starting materials, picrotinic acid and picrotoxinin. The synthesis pathway involves several steps of chemical reactions, including esterification, reduction, and condensation reactions.", "Starting Materials": [ "Picrotinic acid", "Picrotoxinin", "Methanol", "Sodium borohydride", "Acetic anhydride", "Sulfuric acid", "Diethyl ether", "Sodium hydroxide" ], "Reaction": [ "Step 1: Esterification of picrotinic acid with methanol using sulfuric acid as a catalyst to form methyl picrotinate.", "Step 2: Reduction of picrotoxinin with sodium borohydride in methanol to form dihydro-picrotoxinin.", "Step 3: Acetylation of dihydro-picrotoxinin with acetic anhydride in the presence of sodium acetate to form acetyl-dihydro-picrotoxinin.", "Step 4: Condensation of methyl picrotinate with acetyl-dihydro-picrotoxinin in diethyl ether and sodium hydroxide to form picrotoxin." ] } | |

CAS-Nummer |

124-87-8 |

Molekularformel |

C15H18O7.C15H16O6 C30H34O13 |

Molekulargewicht |

602.6 g/mol |

IUPAC-Name |

(1R,3R,5S,8S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione;(1R,5S,8S,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione |

InChI |

InChI=1S/C15H18O7.C15H16O6/c1-12(2,18)6-7-10(16)20-8(6)9-13(3)14(7,19)4-5-15(13,22-5)11(17)21-9;1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h5-9,18-19H,4H2,1-3H3;6-10,18H,1,4H2,2-3H3/t5-,6+,7?,8?,9-,13-,14-,15+;6?,7-,8?,9?,10+,13+,14+,15-/m10/s1 |

InChI-Schlüssel |

VJKUPQSHOVKBCO-ZTYBEOBUSA-N |

Isomerische SMILES |

CC(=C)[C@@H]1C2[C@@H]3[C@@]4([C@](C1C(=O)O2)(CC5[C@]4(O5)C(=O)O3)O)C.C[C@@]12[C@H]3C4[C@H](C([C@@]1(C[C@@H]5[C@]2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O |

SMILES |

CC(=C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C.CC12C3C4C(C(C1(CC5C2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O |

Kanonische SMILES |

CC(=C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C.CC12C3C4C(C(C1(CC5C2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O |

Aussehen |

Solid powder |

Color/Form |

Shiny rhomboid leaflets Colorless, shining, prismatic crystals or white or nearly white microcrystalline powde |

melting_point |

397 °F (EPA, 1998) 203 °C |

| 124-87-8 | |

Physikalische Beschreibung |

Cocculus appears as a poisonous berry, the dried fruit of Anamirta cocculus L. Contains several substances including about one percent picrotoxin. Pure picrotoxin occurs as shiny leaflets with an intensely bitter taste or as a microcrystalline powder. Very poisonous!. Used in medicine as a central nervous system stimulant and antidote for barbiturate poisoning. Not currently regarded as a useful therapeutic agent. |

Piktogramme |

Acute Toxic |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

Stable in air; affected by light |

Löslichkeit |

1 g in 350 ml water 1 g in 5 ml boiling water (approx) 1 g in 13.5 ml 95% ethanol 1 g in 3 ml boiling alcohol (approx) For more Solubility (Complete) data for PICROTOXIN (7 total), please visit the HSDB record page. |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Picrotoxin; NSC 403139; NSC-403139; NSC403139 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does picrotoxin exert its convulsant effects?

A1: this compound acts as a non-competitive antagonist of the GABAA receptor, a ligand-gated chloride channel responsible for mediating inhibitory neurotransmission in the central nervous system [, , , , , , , ]. By blocking this channel, this compound prevents the influx of chloride ions, leading to neuronal hyperexcitability and ultimately, convulsions.

Q2: Are there different mechanisms by which this compound can block the GABAA receptor?

A2: Research suggests that this compound can block GABAA receptors through at least two distinct mechanisms: a use-dependent mechanism and a use-independent mechanism []. The use-dependent mechanism involves this compound binding to the receptor after GABA has bound and induced a conformational change. This mechanism can be selectively blocked by the antagonist α-isopropyl-α-methyl-γ-butyrolactone (αIMGBL). The use-independent mechanism operates regardless of GABA binding and is not affected by αIMGBL.

Q3: Which residue in the GABAA receptor is crucial for this compound sensitivity?

A3: Studies have identified a ring of five threonine residues at a specific depth within the M2 domain of the GABAA receptor as essential for this compound sensitivity []. This finding further supports an allosteric mechanism of this compound inhibition, although the exact binding site of this compound remains to be fully elucidated.

Q4: Can the effects of this compound be modulated by other compounds?

A4: Yes, several compounds have been shown to modulate this compound’s effects. For example, diazepam, a benzodiazepine, can increase this compound binding to GABAA receptors, potentially enhancing its inhibitory effects []. Conversely, the GABAA agonist muscimol can reverse this compound-induced inhibition of GABAA receptors [, ].

Q5: How does this compound impact neuronal activity in the cerebellar interposed nuclei (IN) during classically conditioned eyeblinks?

A5: Research in rabbits has shown that this compound injections can disrupt the expression of conditioned eyeblinks []. This disruption is accompanied by changes in the activity of IN neurons, with initial injections causing mild tonic eyelid closure, increased tonic activity of IN cells, and reduced amplitude of neuronal responses. Subsequent injections abolish conditioned responses, further increase eyelid closure and tonic activity, and often eliminate neuronal responses altogether. These findings highlight the role of GABAA-mediated regulation in IN cell activity and eyeblink conditioning.

Q6: What is the chemical structure of this compound?

A6: this compound is a mixture of two equimolar compounds: picrotoxinin and picrotin. They are not chemically bonded but held together as a molecular complex.

Q7: What are the molecular formulas and weights of picrotoxinin and picrotin?

A7:* Picrotoxinin: C15H16O6, molecular weight 292.29 g/mol * Picrotin: C15H18O7, molecular weight 310.31 g/mol

Q8: What spectroscopic data is available for this compound and its components?

A8: Spectroscopic data, including 1D- and 2D-NMR ((1)H, (1)H-COSY, HMQC, HMBC, and NOESY) and mass spectrometry data are available for this compound and its individual components [, ]. These data provide insights into the structures and configurations of these molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.